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Compound of Interest

Compound Name: 2-Chloropropiophenone

Cat. No.: B1346139

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Chloropropiophenone (CAS No: 6084-17-9), a key intermediate in the synthesis of various
pharmaceutical compounds. This document presents a summary of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed
experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 2-
Chloropropiophenone, facilitating easy reference and comparison.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic protons
~8.0-7.9 Multiplet 2H
(ortho to C=0)
Aromatic protons
~76-74 Multiplet 3H (meta and para to
C=0)
~5.3 Quartet 1H -CH(CI)-
~1.8 Doublet 3H -CHs

Solvent: Chloroform-d (CDCIs) Reference: Tetramethylsilane (TMS) at 0 ppm

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (8) ppm

Assighment

~195 C=0 (Ketone)

~135 Aromatic C (quaternary, attached to C=0)
~134 Aromatic CH (para)

~129 Aromatic CH (ortho/meta)

~128 Aromatic CH (ortho/meta)

~55 -CH(CI)-

~22 -CHs

Solvent: Carbon Tetrachloride (CCls) or Chloroform-d (CDCIs) Reference: Tetramethylsilane

(TMS) at O ppm

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment
~3060 Medium Aromatic C-H stretch
~2980 Medium Aliphatic C-H stretch
~1690 Strong C=0 (Ketone) stretch
~1600, ~1450 Medium-Strong Aromatic C=C ring stretch
750, ~600 Strong C-H out—of—?lane bend
(monosubstituted benzene)
~700 Strong C-Cl stretch

Sample Preparation: Neat liquid film or solution in a suitable solvent.

Table 4: Mass Spectrometry (MS) Data

miz Relative Intensity (%) Assighment
[M]*, [M+2]* (Molecular ion
168/170 ~3:1 ratio peak with isotopic pattern for
Chlorine)
[CeHsCO]* (Benzoyl cation -
105 100
base peak)
77 High [CeHs]* (Phenyl cation)
63 Moderate [CsHaCI*
51 Moderate [CaHs]*+

lonization Method: Electron lonization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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. Sample Preparation:

Approximately 5-10 mg of 2-Chloropropiophenone is accurately weighed and dissolved in
about 0.7 mL of deuterated chloroform (CDCls) or carbon tetrachloride (CCls) containing
tetramethylsilane (TMS) as an internal standard (0.03% v/v).[1]

The solution is transferred to a 5 mm NMR tube.
. 'H NMR Spectroscopy:
Instrument: A 300 MHz or higher field NMR spectrometer.

Acquisition Parameters:

[e]

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.

o

[¢]

Relaxation Delay: 1-2 seconds.

[e]

Acquisition Time: 3-4 seconds.

Processing:

o The Free Induction Decay (FID) is Fourier transformed.

o Phase and baseline corrections are applied.

o Chemical shifts are referenced to the TMS signal at 0.00 ppm.
. 13C NMR Spectroscopy:

Instrument: A 75 MHz or higher field NMR spectrometer.

Acquisition Parameters:

o Pulse Sequence: Proton-decoupled single-pulse sequence.

o Number of Scans: 512-1024, due to the low natural abundance of 13C.
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o Relaxation Delay: 2-5 seconds.

Processing:
o The FID is Fourier transformed with a line broadening of 1-2 Hz.
o Phase and baseline corrections are applied.

o Chemical shifts are referenced to the solvent peak (CDCls at 77.16 ppm) or TMS at 0.00
ppm.

Infrared (IR) Spectroscopy

1

. Sample Preparation (Attenuated Total Reflectance - ATR):

The ATR crystal (e.g., diamond) of the FT-IR spectrometer is cleaned with a suitable solvent
(e.g., isopropanol) and a background spectrum is collected.

A small drop of neat 2-Chloropropiophenone is placed directly onto the ATR crystal.

. Data Acquisition:

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
Parameters:

o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm~1.

o Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

. Data Processing:

The resulting spectrum is displayed in terms of transmittance or absorbance.

Peak positions are identified and reported in wavenumbers (cm~1).

Mass Spectrometry (MS)
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1. Sample Introduction and Separation (Gas Chromatography - GC):

o Sample Preparation: A dilute solution of 2-Chloropropiophenone is prepared in a volatile
organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10
pg/mL.[2]

e Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

e GC Conditions:

[¢]

Injector Temperature: 250 °C.

[¢]

Column: A non-polar capillary column (e.g., DB-5ms).

[e]

Oven Program: Initial temperature of 60 °C, ramped to 280 °C at a rate of 10 °C/min.

Carrier Gas: Helium at a constant flow rate.

o

2. Mass Analysis:

e lonization: Electron lonization (El) at 70 eV.
e Mass Analyzer: Quadrupole or lon Trap.

e Scan Range: m/z 40-400.

3. Data Processing:

e The total ion chromatogram (TIC) is obtained, and the mass spectrum corresponding to the
chromatographic peak of 2-Chloropropiophenone is extracted.

The mass-to-charge ratios (m/z) and relative intensities of the fragment ions are determined.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data of 2-Chloropropiophenone.
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Caption: General workflow for spectroscopic analysis of 2-Chloropropiophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. chem.latech.edu [chem.latech.edu]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1346139?utm_src=pdf-body-img
https://www.benchchem.com/product/b1346139?utm_src=pdf-body
https://www.benchchem.com/product/b1346139?utm_src=pdf-custom-synthesis
http://www.chem.latech.edu/~upali/chem254/NMR%20Spectroscopy.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e 2. uoguelph.ca [uoguelph.ca]

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloropropiophenone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346139#spectroscopic-data-nmr-ir-ms-of-2-
chloropropiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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